molecular formula C27H22ClN3O5 B12636682 (3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12636682
M. Wt: 503.9 g/mol
InChI Key: UYYOJRBRGCNQTK-OHXFUWEMSA-N
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Description

The compound (3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including chlorophenyl, dihydroxyphenyl, and indole moieties, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride.

    Attachment of the dihydroxyphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the trione moiety can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group would yield quinones, while reduction of the trione moiety would produce alcohols.

Scientific Research Applications

(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving spirocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione exerts its effects is likely related to its ability to interact with specific molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds with a spirocyclic oxindole core.

    Spiroindolines: Compounds with a spirocyclic indoline core.

    Spirobenzofurans: Compounds with a spirocyclic benzofuran core.

Uniqueness

The uniqueness of (3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.

Properties

Molecular Formula

C27H22ClN3O5

Molecular Weight

503.9 g/mol

IUPAC Name

(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C27H22ClN3O5/c28-17-7-3-1-5-15(17)13-31-24(34)22-19(11-14-9-10-20(32)21(33)12-14)30-27(23(22)25(31)35)16-6-2-4-8-18(16)29-26(27)36/h1-10,12,19,22-23,30,32-33H,11,13H2,(H,29,36)/t19?,22-,23+,27?/m1/s1

InChI Key

UYYOJRBRGCNQTK-OHXFUWEMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=CC=CC=C5NC4=O)NC3CC6=CC(=C(C=C6)O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5NC4=O)CC6=CC(=C(C=C6)O)O)Cl

Origin of Product

United States

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